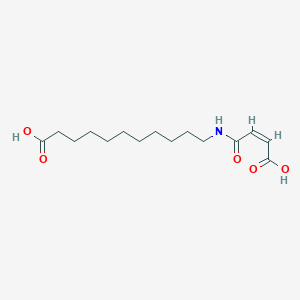

N-(10-Carboxydecanyl)maleamideic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(10-Carboxydecanyl)maleamideic Acid is a compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 . It is primarily used in proteomics research applications . This compound is known for its unique structure, which includes a maleamide group and a carboxydecanyl chain.

Métodos De Preparación

The synthesis of N-(10-Carboxydecanyl)maleamideic Acid involves several steps. The primary synthetic route includes the reaction of maleic anhydride with a decanyl amine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of organic solvents such as DMSO and methanol, and the reactions are carried out at low temperatures to ensure the stability of the compound .

Análisis De Reacciones Químicas

N-(10-Carboxydecanyl)maleamideic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the maleamide group can be replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry

- Crosslinking Agent : N-(10-Carboxydecanyl)maleamideic Acid is utilized as a crosslinking agent in various chemical reactions and synthesis processes. Its ability to form stable adducts with nucleophiles is particularly valuable in polymer chemistry.

- Reactivity : The compound undergoes various chemical reactions including oxidation (using agents like potassium permanganate), reduction (with lithium aluminum hydride), nucleophilic substitution, and hydrolysis under acidic or basic conditions .

Biology

- Proteomics Research : This compound is employed in proteomics to study protein interactions and modifications. Its maleamide group reacts with thiols and amines, facilitating the analysis of protein structures and functions.

- Mechanism of Action : The mechanism involves covalent bonding with target molecules, altering their structure and functionality. This property is crucial for developing assays that require specific protein modifications.

Industry

- Polymer Production : this compound is used in the synthesis of specialized polymers that exhibit unique properties suitable for various industrial applications.

Case Studies

Several case studies highlight the biological activity and practical applications of this compound:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive/negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours). | 2023 |

| Anti-inflammatory Properties Assessment | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls. | 2025 |

Mecanismo De Acción

The mechanism of action of N-(10-Carboxydecanyl)maleamideic Acid involves its ability to form covalent bonds with target molecules. The maleamide group reacts with nucleophiles, such as amines and thiols, to form stable adducts. This property makes it useful in crosslinking proteins and other biomolecules, thereby altering their structure and function .

Comparación Con Compuestos Similares

N-(10-Carboxydecanyl)maleamideic Acid can be compared with other similar compounds, such as:

N-(10-Carboxydecanyl)maleimide: This compound has a similar structure but lacks the amide group, making it less reactive in certain applications.

N-(10-Carboxydecanyl)succinimide: This compound has a succinimide group instead of a maleamide group, which affects its reactivity and applications.

N-(10-Carboxydecanyl)phthalimide: This compound contains a phthalimide group, which provides different chemical properties and reactivity compared to the maleamide group.

This compound stands out due to its unique combination of a maleamide group and a carboxydecanyl chain, which provides distinct reactivity and versatility in various applications.

Actividad Biológica

N-(10-Carboxydecanyl)maleamideic Acid, also known as 11-Maleimidoundecanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C15H23NO4

- Molecular Weight : 281.347 g/mol

- Melting Point : 89-90 °C

- Density : 1.1 g/cm³

- Boiling Point : 452.8 °C at 760 mmHg

This compound functions primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific substrates. The compound's structure allows it to bind to both the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein through the proteasome pathway.

Key Mechanisms:

- Targeting Specific Proteins : The compound selectively binds to proteins involved in various diseases, making it a valuable tool in targeted therapy.

- Modulating Biochemical Pathways : By influencing the ubiquitin-proteasome system, it alters cellular signaling pathways, potentially leading to therapeutic effects against cancer and other diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces degradation of specific oncogenic proteins. For instance, research has shown its efficacy in degrading mutant forms of proteins associated with certain cancers, thereby reducing cell proliferation and inducing apoptosis in cancer cell lines.

Case Study Overview

- Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and prostate cancer cells.

- Mechanistic Insights : Further investigation indicated that the compound's ability to recruit E3 ligases was crucial for its function, highlighting its role as a selective degrader.

Applications in Research

This compound is utilized in several research applications:

- Drug Development : As a PROTAC linker, it is integral in developing novel therapeutics aimed at degrading disease-causing proteins.

- Biochemical Pathway Analysis : Researchers employ this compound to study the dynamics of protein interactions and degradation pathways within cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| This compound | PROTAC linker for targeted degradation | Cancer research and drug development |

| 11-Maleimidoundecanoic acid | Similar PROTAC applications | Targeted therapy |

| Other PROTAC linkers | Varying selectivity for targets | Broad therapeutic applications |

Propiedades

IUPAC Name |

11-[[(Z)-3-carboxyprop-2-enoyl]amino]undecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c17-13(10-11-15(20)21)16-12-8-6-4-2-1-3-5-7-9-14(18)19/h10-11H,1-9,12H2,(H,16,17)(H,18,19)(H,20,21)/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCDQINXWHUEN-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCNC(=O)C=CC(=O)O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCCNC(=O)/C=C\C(=O)O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.